7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester
7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester
Activated Amine-Reactive Fluorescent Probe
Brand Name:
Vulcanchem
CAS No.:
96686-59-8
VCID:
VC0149351
InChI:
InChI=1S/C17H16N2O6/c1-18(2)11-3-4-12-10(7-16(22)24-13(12)9-11)8-17(23)25-19-14(20)5-6-15(19)21/h3-4,7,9H,5-6,8H2,1-2H3
SMILES:
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O
Molecular Formula:
C17H16N2O6
Molecular Weight:
344.32 g/mol
7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester
CAS No.: 96686-59-8
Reference Standards
VCID: VC0149351
Molecular Formula: C17H16N2O6
Molecular Weight: 344.32 g/mol
CAS No. | 96686-59-8 |
---|---|
Product Name | 7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester |
Molecular Formula | C17H16N2O6 |
Molecular Weight | 344.32 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[7-(dimethylamino)-2-oxochromen-4-yl]acetate |
Standard InChI | InChI=1S/C17H16N2O6/c1-18(2)11-3-4-12-10(7-16(22)24-13(12)9-11)8-17(23)25-19-14(20)5-6-15(19)21/h3-4,7,9H,5-6,8H2,1-2H3 |
Standard InChIKey | ZNVIONHAFVXWEA-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O |
Canonical SMILES | CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O |
Description | Activated Amine-Reactive Fluorescent Probe |
Synonyms | N-succinimidyl-7-dimethylaminocoumarin-4-acetate NSDCA |
PubChem Compound | 126033 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume